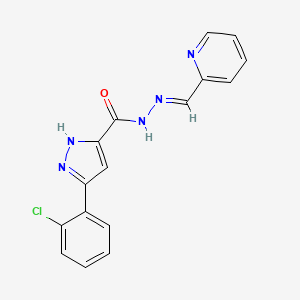![molecular formula C24H18BrNO3S2 B11670856 (5Z)-5-({3-[2-(4-Bromophenoxy)ethoxy]phenyl}methylidene)-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11670856.png)
(5Z)-5-({3-[2-(4-Bromophenoxy)ethoxy]phenyl}methylidene)-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound (5Z)-5-({3-[2-(4-Bromophenoxy)ethoxy]phenyl}methylidene)-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one is a complex organic molecule that belongs to the thiazolidinone class. This compound is characterized by its unique structure, which includes a thiazolidinone ring, a phenyl group, and a bromophenoxyethoxy substituent. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-({3-[2-(4-Bromophenoxy)ethoxy]phenyl}methylidene)-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:
Formation of the Thiazolidinone Ring: This step involves the reaction of a thiourea derivative with a suitable α-haloketone under basic conditions to form the thiazolidinone ring.
Introduction of the Phenyl Group: The phenyl group is introduced through a nucleophilic substitution reaction using a phenyl halide.
Attachment of the Bromophenoxyethoxy Substituent: This step involves the reaction of the intermediate compound with 4-bromophenoxyethanol under acidic or basic conditions to attach the bromophenoxyethoxy group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process efficiently.
化学反応の分析
Types of Reactions
(5Z)-5-({3-[2-(4-Bromophenoxy)ethoxy]phenyl}methylidene)-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions using agents like sodium borohydride can convert the compound into its corresponding thiazolidine derivative.
Substitution: The bromophenoxy group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form new derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Sodium borohydride, ethanol.
Substitution: Amines, thiols, dimethylformamide (DMF).
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Amino or thiol-substituted derivatives.
科学的研究の応用
(5Z)-5-({3-[2-(4-Bromophenoxy)ethoxy]phenyl}methylidene)-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one: has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of (5Z)-5-({3-[2-(4-Bromophenoxy)ethoxy]phenyl}methylidene)-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis. The exact molecular pathways involved depend on the specific biological context and target.
類似化合物との比較
(5Z)-5-({3-[2-(4-Bromophenoxy)ethoxy]phenyl}methylidene)-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one: can be compared with other thiazolidinone derivatives:
- (5E)-5-(3,4-Dimethoxybenzylidene)-6-oxo-5,6-dihydro[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl]-2-naphthyl acetate .
- 5-(4-Bromophenyl)-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one .
These compounds share structural similarities but differ in their substituents and specific biological activities. The presence of the bromophenoxyethoxy group in This compound imparts unique properties, such as enhanced binding affinity to certain molecular targets, making it distinct from other related compounds.
特性
分子式 |
C24H18BrNO3S2 |
|---|---|
分子量 |
512.4 g/mol |
IUPAC名 |
(5Z)-5-[[3-[2-(4-bromophenoxy)ethoxy]phenyl]methylidene]-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C24H18BrNO3S2/c25-18-9-11-20(12-10-18)28-13-14-29-21-8-4-5-17(15-21)16-22-23(27)26(24(30)31-22)19-6-2-1-3-7-19/h1-12,15-16H,13-14H2/b22-16- |
InChIキー |
XTUWILABBVORDG-JWGURIENSA-N |
異性体SMILES |
C1=CC=C(C=C1)N2C(=O)/C(=C/C3=CC(=CC=C3)OCCOC4=CC=C(C=C4)Br)/SC2=S |
正規SMILES |
C1=CC=C(C=C1)N2C(=O)C(=CC3=CC(=CC=C3)OCCOC4=CC=C(C=C4)Br)SC2=S |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(5E)-5-[3,5-dibromo-4-(prop-2-en-1-yloxy)benzylidene]-2-thioxo-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one](/img/structure/B11670786.png)
![N'-[(1E)-1-(3-iodophenyl)ethylidene]-4-(morpholin-4-ylmethyl)benzohydrazide](/img/structure/B11670797.png)
![N-({N'-[(E)-[4-(Benzyloxy)phenyl]methylidene]hydrazinecarbonyl}methyl)-N-(3-chlorophenyl)benzenesulfonamide](/img/structure/B11670802.png)
![N-(3,4-dimethylphenyl)-N-[(Z)-(3-oxo-1-benzothiophen-2(3H)-ylidene)methyl]acetamide](/img/structure/B11670808.png)
![2-[(5E)-5-[(3-ethoxy-2-hydroxy-5-nitrophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B11670814.png)
![2-(1-Methyl-1H-pyrrol-2-YL)-N'-[(Z)-[4-(methylsulfanyl)phenyl]methylidene]acetohydrazide](/img/structure/B11670815.png)
![methyl N-{[(5-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetyl}leucinate](/img/structure/B11670818.png)
![N'-[4-(methylsulfanyl)benzylidene]isonicotinohydrazide](/img/structure/B11670822.png)
![5-(4-Chlorophenyl)-2-(4-methylphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11670825.png)
![methyl 4-[(E)-{2-[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]benzoate](/img/structure/B11670828.png)
![(4Z)-1-(4-Chlorophenyl)-4-{[4-(dimethylamino)-3-nitrophenyl]methylidene}pyrazolidine-3,5-dione](/img/structure/B11670840.png)

![3-(5-bromothiophen-2-yl)-N'-[(E)-(3,4,5-trimethoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11670852.png)
![N-[5-(3,4-dichlorobenzyl)-1,3-thiazol-2-yl]-4-(2,4-dichlorophenoxy)butanamide](/img/structure/B11670857.png)
